molecular formula C10H11FO B13931503 3',4'-Dimethyl-2'-fluoroacetophenone CAS No. 42444-21-3

3',4'-Dimethyl-2'-fluoroacetophenone

Cat. No.: B13931503
CAS No.: 42444-21-3
M. Wt: 166.19 g/mol
InChI Key: MNISMCDFAIJEQM-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-2’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of two methyl groups and a fluorine atom attached to the aromatic ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-2’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the direct fluorination of 3’,4’-dimethylacetophenone using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-2’-fluoroacetophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-2’-fluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

3’,4’-Dimethyl-2’-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2’-fluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dimethylacetophenone: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2’-Fluoroacetophenone: Lacks the methyl groups, leading to variations in reactivity and applications.

    4’-Methyl-2’-fluoroacetophenone: Contains only one methyl group, affecting its overall properties and uses.

Uniqueness

3’,4’-Dimethyl-2’-fluoroacetophenone is unique due to the combined presence of two methyl groups and a fluorine atom, which imparts distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for pharmaceutical research.

Properties

CAS No.

42444-21-3

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-3,4-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11FO/c1-6-4-5-9(8(3)12)10(11)7(6)2/h4-5H,1-3H3

InChI Key

MNISMCDFAIJEQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C)F)C

Origin of Product

United States

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